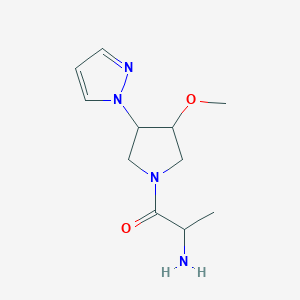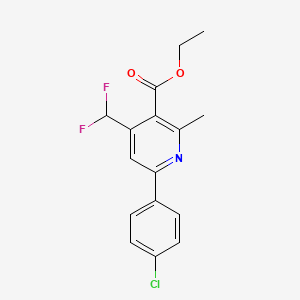
(1-Aminoindolin-5-yl)methanol
Vue d'ensemble
Description
(1-Aminoindolin-5-yl)methanol: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminoindolin-5-yl)methanol typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the reduction of indole-5-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in anhydrous solvents like methanol or ethanol at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. Continuous flow reactors and advanced purification methods such as column chromatography or crystallization are often employed to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
(1-Aminoindolin-5-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to other derivatives, such as indole-5-methanol, using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions
Reduction: NaBH4, LiAlH4, anhydrous solvents
Substitution: Various nucleophiles, polar aprotic solvents
Major Products Formed:
Indole-5-carboxylic acid (from oxidation)
Indole-5-methanol (from reduction)
Substituted indole derivatives (from substitution reactions)
Applications De Recherche Scientifique
(1-Aminoindolin-5-yl)methanol: has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new pharmaceuticals and organic materials.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating diseases like cancer, diabetes, and infectious diseases.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals due to its versatile chemical properties.
Mécanisme D'action
(1-Aminoindolin-5-yl)methanol: is compared with other similar indole derivatives, such as indole-3-carbinol, tryptophan, and serotonin. While these compounds share the indole core, they differ in their functional groups and positions, leading to distinct biological activities and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and biological properties.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol
Tryptophan
Serotonin
Indole-5-carboxylic acid
Indole-5-methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(1-amino-2,3-dihydroindol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-4-3-8-5-7(6-12)1-2-9(8)11/h1-2,5,12H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMAJHBHMITFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)

